molecular formula C13H24N2O2 B2586059 tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1638767-04-0

tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2586059
CAS No.: 1638767-04-0
M. Wt: 240.347
InChI Key: WDACZZFUFAIDOL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that features a unique structural framework Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and a carboxylate group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    Functional Group Modifications: Once the spirocyclic core is formed, further modifications can be made to introduce the tert-butyl group and the aminomethyl group. This can involve reactions such as alkylation or amination under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carboxylate group to yield alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where nucleophiles can replace the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or neutral conditions.

Major Products:

    Oxidation: Formation of imines or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry:

    Building Blocks: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The unique spirocyclic structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agrochemicals: It may find applications in the development of new agrochemicals with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

  • tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness: The uniqueness of tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate lies in its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(15)7-10(8-13)9-14/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDACZZFUFAIDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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